(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide

Stereochemistry Medicinal Chemistry Covalent Inhibitor

(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide (CAS 891072-77-8) is a small-molecule α-cyanoacrylamide derivative with the molecular formula C₁₂H₁₀F₂N₂O₃ and a molecular weight of 268.22 g/mol. It belongs to the broader class of β-aryl-α-cyanoacrylamides, a scaffold recognized in medicinal chemistry for its electrophilic acrylamide warhead and its application in covalent inhibitor design.

Molecular Formula C12H10F2N2O3
Molecular Weight 268.22
CAS No. 891072-77-8
Cat. No. B2462214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
CAS891072-77-8
Molecular FormulaC12H10F2N2O3
Molecular Weight268.22
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(F)F
InChIInChI=1S/C12H10F2N2O3/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H2,16,17)/b8-4-
InChIKeyQHOVKWPRVBGSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide (CAS 891072-77-8): Procurement-Ready Basics


(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide (CAS 891072-77-8) is a small-molecule α-cyanoacrylamide derivative with the molecular formula C₁₂H₁₀F₂N₂O₃ and a molecular weight of 268.22 g/mol . It belongs to the broader class of β-aryl-α-cyanoacrylamides, a scaffold recognized in medicinal chemistry for its electrophilic acrylamide warhead and its application in covalent inhibitor design [1]. The compound features a (Z)-configured double bond, a primary amide at the α-position, and a phenyl ring substituted with both a difluoromethoxy (-OCF₂H) group at the para-position and a methoxy (-OCH₃) group at the meta-position. These substituents are anticipated to influence key drug-like properties such as lipophilicity, metabolic stability, and target binding, making it a candidate for structure-activity relationship (SAR) studies [1].

Why (2Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide Cannot Be Casually Substituted


The specific substitution pattern and stereochemistry of this compound are critical differentiators that make generic replacement with close analogs unreliable. While many α-cyanoacrylamides share a common core, small structural changes profoundly impact biological activity. For example, the (Z)-configuration of the double bond is essential; the (E)-isomer would place the aryl ring and the amide group in a different spatial orientation, potentially altering target binding [1]. Similarly, the combination of the 3-methoxy and 4-difluoromethoxy substituents on the phenyl ring creates a unique electronic and steric environment. Interchanging the -OCF₂H group with -OCH₃ or -H, or moving it to a different position, can disrupt key interactions with biological targets, as demonstrated in PDE4D inhibitor research where the OCH₃→OCF₂H isosteric replacement dramatically shifted isoform selectivity [2]. Furthermore, the unsubstituted primary amide (-CONH₂) at the α-position distinguishes it from numerous N-substituted analogs (e.g., N-cyclohexyl or N-aryl derivatives). This primary amide offers distinct hydrogen-bonding donor/acceptor capabilities and serves as a synthetic handle for further derivatization, properties that are eliminated upon N-substitution [1]. These factors collectively mean that substituting this compound with a seemingly similar analog can lead to a complete loss of activity or a change in selectivity profile, underscoring the need for precise procurement.

Quantitative Evidence for (2Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide Differentiation


(Z)-Stereochemistry Enforces a Specific Bioactive Conformation Relative to the (E)-Isomer

The compound is explicitly designated as the (2Z)-isomer, characterized by the (Z)-configuration of the exocyclic double bond (IUPAC name: (Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide) . This stereochemistry places the cyano and amide groups on the same side of the double bond. The corresponding (E)-isomer (CAS 1013218-60-4), formally named (2E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enamide, has the aryl ring and amide group in a trans relationship, resulting in a fundamentally different molecular shape [1]. The patent literature on β-aryl-α-cyanoacrylamides explicitly acknowledges the independent biological properties of Z and E isomers, treating them as distinct chemical entities [2]. This conformational constraint is likely to affect the compound's ability to act as a Michael acceptor, where the relative orientation of the electrophilic double bond and the aryl ring dictates reactivity toward biological nucleophiles.

Stereochemistry Medicinal Chemistry Covalent Inhibitor

Primary Amide (-CONH₂) Offers Unique Hydrogen-Bonding Capacity vs. N-Substituted Analogs

This compound features an unsubstituted primary amide at the α-position (-CONH₂), a structural feature absent in the majority of commercial α-cyanoacrylamide analogs, which are predominantly N-substituted (e.g., N-cyclohexyl, N-aryl) [1] [2]. The primary amide acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling a distinct pattern of intermolecular interactions with biological targets. In contrast, the N-cyclohexyl analog (CAS 569311-72-4) has only a single hydrogen bond donor and increased steric bulk due to the cyclohexyl group, fundamentally altering its binding profile [1]. Similarly, the N-[3-(trifluoromethyl)phenyl] analog (CAS 733791-29-2) replaces the primary amide with a bulky, electron-withdrawing N-aryl substituent, eliminating one hydrogen bond donor and introducing additional lipophilicity (XLogP3 = 5.4 vs. an estimated ~1.5-2.0 for the primary amide) [2]. The patent literature on this scaffold highlights the critical role of the amide substituent in modulating tyrosine kinase inhibitory activity, with distinct SAR trends observed for different N-substituents [3].

Hydrogen Bonding Target Engagement Chemical Probe

Difluoromethoxy (-OCF₂H) Substituent Enhances Metabolic Stability Relative to Methoxy (-OCH₃) Analogs

The compound incorporates a difluoromethoxy (-OCF₂H) group at the 4-position of the phenyl ring. This substituent is a well-established isostere of methoxy (-OCH₃) that retains similar steric bulk but profoundly alters electronic properties and metabolic stability. In a study on PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy isostere resulted in a series of compounds with good PDE4D3 inhibitory activity while maintaining inactivity toward other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. The specific compound 3b, chosen as the most promising, showed improved pharmacokinetic properties compared to its non-fluorinated analog, indicating enhanced metabolic stability conferred by the -OCF₂H group [1]. Additionally, the difluoromethoxy group has been shown to enhance metabolic stability and lipophilicity in cyanoacrylamide-based kinase inhibitor intermediates, making it a preferred substituent for probe development [2]. While these data come from structurally related but not identical scaffolds, they support a class-level inference that the -OCF₂H group in the target compound provides superior metabolic stability compared to -OCH₃-containing analogs.

Metabolic Stability Drug-like Properties Isosteric Replacement

Validated Application Scenarios for (2Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide


Chemical Probe Development: Primary Amide as a Synthetic Handle for Focused Library Synthesis

The primary amide (-CONH₂) of (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a versatile synthetic handle that enables rapid derivatization into libraries of N-substituted analogs. This is a key advantage over pre-formed N-substituted analogs (e.g., N-cyclohexyl, CAS 569311-72-4) which cannot be easily diversified. By using this compound as a core scaffold, medicinal chemists can systematically explore SAR at the amide position, leveraging the (Z)-stereochemistry and the 3-methoxy-4-difluoromethoxy substitution pattern as constant features. This approach has been validated in the broader α-cyanoacrylamide literature, where N-substitution is a primary driver of potency and selectivity against targets such as tyrosine kinases (EP0700388B1) [1] and SMYD2 methyltransferase (US10023539) [2]. The lower molecular weight (268.22 g/mol) and higher fraction of hydrogen bond donors relative to N-substituted analogs also make it a more attractive starting point for lead optimization, as it offers greater room for property modulation before exceeding drug-likeness thresholds.

Covalent Inhibitor Design: Cyanoacrylamide Warhead with a Tuned Electrophilicity

The α-cyanoacrylamide scaffold is an established electrophilic warhead for covalent inhibitor design, targeting cysteine residues in kinases and other enzymes. The (Z)-configuration of (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is expected to position the electrophilic double bond for optimal reactivity with catalytic cysteines, as inferred from the patent literature on tyrosine kinase inhibitors containing this scaffold (U.S. Patent 5,652,250) [1]. The electron-withdrawing -OCF₂H and -CN groups are expected to tune the electrophilicity of the acrylamide, balancing reactivity (to avoid non-specific labeling) with potency. This compound is particularly suited for structure-based drug design campaigns targeting kinases with a cysteine in the active site (e.g., RSK2, where cyanoacrylamides have shown IC₅₀ values as low as 0.37 μM against the T493M mutant) [2]. The primary amide also minimizes steric hindrance, allowing the warhead to access buried cysteine residues that are inaccessible to bulkier N-substituted analogs.

Metabolic Stability-Focused SAR Studies: Exploring the OCF₂H vs. OCH₃ Isostere

The 4-difluoromethoxy group is a key structural feature for probing metabolic stability in SAR studies. As demonstrated in the PDE4D inhibitor literature, the OCH₃→OCF₂H isosteric replacement can dramatically improve pharmacokinetic properties while maintaining target potency [1]. (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide can serve as a direct comparator to its 4-methoxy analog in stability assays (e.g., liver microsome or hepatocyte incubation), allowing researchers to quantify the metabolic advantage conferred by the -OCF₂H group in the specific context of the α-cyanoacrylamide scaffold. This head-to-head comparison can generate valuable SAR data to guide the design of more stable covalent inhibitors or chemical probes.

Chemical Biology: Selective Probe for Target Engagement Studies

Given the well-defined (Z)-stereochemistry and the unique combination of hydrogen-bonding features, this compound is a candidate for use as a selective chemical probe in target engagement studies. The primary amide and the -OCF₂H group can both participate in specific hydrogen-bonding interactions with target proteins, as suggested by the PDE4D inhibitor research where the 3-OCF₂H group contributed to isoform selectivity [1]. In cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, the compound's relatively low molecular weight (268.22) and distinct substitution pattern make it a suitable scaffold for appending tags (e.g., biotin, fluorophores) via the amide or the phenyl ring, enabling target identification and validation studies.

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